

# Spectroscopic Analysis of Disodium Maleate: A Technical Guide

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Compound of Interest		
Compound Name:	Disodium maleate	
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### **Abstract**

This technical guide provides an in-depth overview of the spectroscopic analysis of **disodium maleate**, a key organic salt utilized in various chemical and pharmaceutical applications. The guide details the theoretical principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the characterization of this compound. It includes a comprehensive summary of spectral data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their analytical endeavors.

### Introduction

**Disodium maleate** is the sodium salt of maleic acid, an unsaturated dicarboxylic acid.[1] Its structure, containing a carbon-carbon double bond and two carboxylate groups, gives rise to characteristic spectroscopic signatures. Understanding these signatures is crucial for quality control, structural elucidation, and the study of its interactions in various matrices. This guide outlines the fundamental spectroscopic techniques used to analyze **disodium maleate**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For **disodium maleate**, <sup>1</sup>H and <sup>13</sup>C NMR are particularly informative.



### <sup>1</sup>H NMR Spectroscopy

In ¹H NMR spectroscopy of **disodium maleate**, the two chemically equivalent olefinic protons give rise to a single signal. The chemical shift of this singlet is influenced by factors such as the solvent, pH, and concentration.[2]

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Disodium Maleate** 

Nucleus	Chemical Shift (δ) in D₂O	Multiplicity
¹H	~6.0-6.3 ppm	Singlet

Note: The exact chemical shift can vary depending on experimental conditions.[2]

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum of **disodium maleate** is characterized by two distinct signals corresponding to the olefinic carbons and the carboxylate carbons.

Table 2: 13C NMR Spectroscopic Data for **Disodium Maleate** 

Nucleus	Chemical Shift (δ)	Assignment
13C	~130-135 ppm	Olefinic carbons (C=C)
13C	~170-175 ppm	Carboxylate carbons (COO <sup>-</sup> )

Note: Chemical shifts for carboxylate carbons can be influenced by solvent and counter-ion interactions.[3][4]

### **Experimental Protocol for NMR Spectroscopy**

The following protocol outlines the steps for acquiring NMR spectra of **disodium maleate**.

- Sample Preparation:
  - Accurately weigh 5-25 mg of disodium maleate for <sup>1</sup>H NMR or 50-100 mg for <sup>13</sup>C NMR.[5]



- Dissolve the sample in a suitable deuterated solvent, such as deuterium oxide (D<sub>2</sub>O), in a clean, dry NMR tube.[5] D<sub>2</sub>O is a good solvent choice for disodium maleate.[2]
- Ensure the sample is fully dissolved. If necessary, use a vortex mixer or sonication to aid dissolution.[5]
- Filter the sample if any particulate matter is present to avoid interfering with the magnetic field homogeneity.[5]
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. A full width at half maximum (FWHM) of less than 1 Hz for the singlet in the <sup>1</sup>H spectrum is ideal.[2]
- Data Acquisition:
  - Acquire the ¹H NMR spectrum.
  - Acquire the <sup>13</sup>C NMR spectrum. This will typically require a larger number of scans than the <sup>1</sup>H spectrum due to the lower natural abundance of <sup>13</sup>C.
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
  - Calibrate the chemical shift scale using an internal standard or the residual solvent peak.
    [5]





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Figure 1: Experimental workflow for NMR analysis.

### Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. The IR spectrum of **disodium maleate** shows characteristic absorption bands for the carboxylate and olefinic functional groups.

Table 3: Key IR Absorption Bands for **Disodium Maleate** 

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~1650-1550	Asymmetric stretching	Carboxylate (COO <sup>-</sup> )
~1450-1360	Symmetric stretching	Carboxylate (COO <sup>-</sup> )
~1600	C=C stretching	Alkene
~3000-2800	C-H stretching (if present)	Alkene

Note: The exact positions of the peaks can be affected by the physical state of the sample (e.g., solid, solution) and intermolecular interactions.

## Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
  - Ensure all equipment (agate mortar and pestle, pellet die) is clean and dry.
  - Grind approximately 1-2 mg of the disodium maleate sample to a fine powder using the agate mortar and pestle.[6]
  - Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[6]
  - Transfer the mixture to a pellet die.



- Pellet Formation:
  - Place the die into a hydraulic press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  - Clean the salt plates and pellet die thoroughly after use.[7]



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Figure 2: Experimental workflow for FTIR analysis (KBr Pellet Method).

### **UV-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. For **disodium maleate**, the  $\pi \to \pi^*$  transition of the conjugated system (C=C double bond conjugated with the carboxylate groups) is the primary chromophore.

Table 4: UV-Vis Spectroscopic Data for Disodium Maleate



Solvent	λmax (nm)	Molar Absorptivity (ε)	Transition
Water	~210-230	Variable	π → π*

Note: The  $\lambda$ max and molar absorptivity can be influenced by the solvent and pH of the solution. [8]

### **Experimental Protocol for UV-Vis Spectroscopy**

- Sample Preparation:
  - Prepare a stock solution of disodium maleate of a known concentration in a suitable solvent, such as deionized water.[9] Spectroscopic grade solvents are recommended to minimize interference.[10]
  - Ensure the sample is completely dissolved.[11]
  - Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations.[12]
- Instrument Setup:
  - Turn on the UV-Vis spectrophotometer and allow it to warm up.
  - Select the desired wavelength range for scanning (e.g., 200-400 nm).
- Data Acquisition:
  - Fill a clean quartz cuvette with the solvent (blank) and place it in the spectrophotometer to record a baseline.[11][13]
  - Rinse the cuvette with the sample solution before filling it.
  - Fill the cuvette with the sample solution and place it in the spectrophotometer.
  - Measure the absorbance of the sample.



- If creating a calibration curve, measure the absorbance of each standard solution.
- Clean the cuvettes thoroughly after use.[13]



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Figure 3: Experimental workflow for UV-Vis analysis.

### Conclusion

The spectroscopic analysis of **disodium maleate** by NMR, IR, and UV-Vis techniques provides a comprehensive characterization of its molecular structure.  $^1H$  and  $^{13}C$  NMR confirm the presence and connectivity of the olefinic and carboxylate moieties. IR spectroscopy identifies the key functional groups through their characteristic vibrational frequencies. UV-Vis spectroscopy reveals the electronic transitions within the conjugated  $\pi$ -system. The data and protocols presented in this guide serve as a valuable resource for the routine analysis and further research of **disodium maleate** in scientific and industrial settings.

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